molecular formula C11H10ClN5O3S3 B11406325 5-chloro-2-(methylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-(methylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11406325
M. Wt: 391.9 g/mol
InChI Key: JKAWMMSNOQJJOG-UHFFFAOYSA-N
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Description

5-Chloro-2-methanesulfonyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiadiazole moiety, and a methanesulfonyl group. Its molecular formula is C12H10ClN3O3S, and it has a molecular weight of 311.74 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methanesulfonyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methanesulfonyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the thiadiazole moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-2-methanesulfonyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methanesulfonyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is unique due to its combination of a pyrimidine ring, a thiadiazole moiety, and a methanesulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

Molecular Formula

C11H10ClN5O3S3

Molecular Weight

391.9 g/mol

IUPAC Name

5-chloro-2-methylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C11H10ClN5O3S3/c1-3-4-21-11-17-16-9(22-11)15-8(18)7-6(12)5-13-10(14-7)23(2,19)20/h3,5H,1,4H2,2H3,(H,15,16,18)

InChI Key

JKAWMMSNOQJJOG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC=C)Cl

Origin of Product

United States

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